molecular formula C10H20ClNO3 B1528997 Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride CAS No. 1798746-61-8

Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride

Cat. No.: B1528997
CAS No.: 1798746-61-8
M. Wt: 237.72 g/mol
InChI Key: IWEANEGLBJUESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride is a piperidine derivative characterized by two functional groups at the 4-position of the piperidine ring: a methoxymethyl (-CH₂-O-CH₃) substituent and an ethyl carboxylate (-COOEt) ester. The hydrochloride salt enhances its stability and solubility for applications in organic synthesis and pharmaceutical research. This compound is marketed as a chemical building block, with suppliers like CymitQuimica offering it at research-scale quantities (50 mg to 500 mg) .

Properties

IUPAC Name

ethyl 4-(methoxymethyl)piperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3.ClH/c1-3-14-9(12)10(8-13-2)4-6-11-7-5-10;/h11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEANEGLBJUESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)COC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound’s mode of action, like that of many organic compounds, would depend on its specific molecular interactions with its biological targets. These interactions could cause changes in the conformation or function of the target, leading to downstream effects in various biochemical pathways .

As for pharmacokinetics, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by factors such as its size, polarity, and solubility. For instance, its ethyl ester group might enhance its lipophilicity, potentially aiding in membrane permeability and absorption .

The result of the compound’s action would depend on the specific biochemical pathways it affects. This could range from the modulation of signal transduction pathways to the inhibition or activation of enzymatic reactions .

Finally, the compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other interacting molecules .

Biochemical Analysis

Biochemical Properties

Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain esterases, which catalyze the hydrolysis of ester bonds. This interaction can modulate the activity of these enzymes, affecting various biochemical pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, altering the response of cells to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it can inhibit the activity of certain esterases by binding to their active sites, preventing the hydrolysis of ester bonds. This inhibition can lead to changes in the levels of metabolites and affect various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and influence metabolic pathways without causing significant adverse effects. At high doses, it can lead to toxic effects, including cellular damage and alterations in metabolic function. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as esterases, which play a role in the hydrolysis of ester bonds. This interaction can affect the levels of metabolites and influence metabolic flux. Additionally, the compound can modulate the activity of other enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. For example, it may be transported into cells via specific transporters and then distributed to various organelles, where it can exert its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For instance, it may be localized to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules to modulate cellular processes.

Biological Activity

Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a methoxymethyl group and a carboxylate functional group. Its molecular formula is C9H12ClNO2\text{C}_9\text{H}_{12}\text{Cl}\text{N}\text{O}_2 with a molecular weight of 235.73 g/mol. The presence of the methoxymethyl group enhances lipophilicity, which may improve its ability to penetrate biological membranes and interact with various cellular targets.

The biological activity of this compound primarily revolves around its potential as:

  • Ligand : It may act as a ligand for neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders.
  • Enzyme Inhibitor : The compound has been suggested to inhibit specific enzymes, including monoamine oxidase (MAO) isoforms, which play critical roles in neurotransmitter metabolism.

The unique structure allows for diverse interactions with biological targets, making it a valuable candidate for further research in drug development.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Neurotransmitter Modulation : Potential interactions with neurotransmitter receptors suggest roles in modulating mood and cognition.
  • Antiviral and Anticancer Properties : Similar piperidine derivatives have shown promise in inhibiting viral replication and cancer cell growth .

Table 1: Summary of Biological Activities

Compound TypeActivity DescriptionReference
Ligand for Neurotransmitter ReceptorsModulates neurotransmission
MAO InhibitionReduces neurotransmitter degradation
Antiviral ActivityInhibits viral replication
Anticancer ActivityInduces apoptosis in cancer cells

Research Findings

  • Neurotransmitter Interaction Studies : Preliminary studies indicate that this compound may interact with serotonin and dopamine receptors, potentially influencing mood regulation.
  • Antiviral Activity : Compounds structurally similar to this piperidine derivative have demonstrated antiviral effects against influenza viruses, indicating potential applications in treating viral infections .
  • Cancer Research : In vitro studies have shown that related piperidine compounds can inhibit the growth of various cancer cell lines by inducing apoptosis, suggesting that this compound could have similar effects .

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those related to opioid analgesics. Its structural similarity to known opioids allows for modifications that can enhance potency, selectivity, and pharmacokinetic properties. For example, derivatives of this compound have been studied for their potential as analgesics with improved safety profiles compared to traditional opioids .

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Neurotransmitter Receptor Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, which could elucidate its potential therapeutic effects. Understanding these interactions is crucial for developing new treatments for pain management and other neurological conditions.
  • Drug-Drug Interaction Studies : Investigating the interactions of this compound with other medications is essential for assessing its safety profile. Such studies help in understanding how it might affect or be affected by concurrent therapies, particularly in patients requiring multiple medications.

Synthetic Organic Chemistry

The compound's versatility in synthetic organic chemistry is noteworthy. It can be synthesized through various methods, allowing chemists to explore different reaction pathways and conditions. The synthesis often involves the use of piperidine derivatives, which are central to many organic reactions due to their nucleophilic properties .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Metabolic Pathways : Research has shown that similar piperidine derivatives undergo specific metabolic pathways that can influence their efficacy and safety as therapeutic agents. For example, studies on fentanyl analogs have revealed insights into how structural modifications affect metabolic rates and receptor binding affinities .
  • Analgesic Potency : The compound has been explored for its potential as an opioid analgesic, with studies indicating that modifications can lead to enhanced analgesic properties while minimizing side effects associated with traditional opioids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-4-carboxylate derivatives are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. Below is a comparative analysis of ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride and key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents at 4-Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate HCl Methoxymethyl, ethyl carboxylate C₁₀H₁₈ClNO₃* 251.7 (calc.) Not provided Organic synthesis building block
Ethyl piperidine-4-carboxylate hydrochloride Ethyl carboxylate C₈H₁₅NO₂•HCl 193.7 (calc.) 24252-37-7 Intermediate for drug candidates
Ethyl 4-methylpiperidine-4-carboxylate HCl Methyl, ethyl carboxylate C₉H₁₇NO₂•HCl 207.7 (calc.) 225240-71-1 Studied for opioid receptor binding
Meperidine (Pethidine) hydrochloride Phenyl, ethyl carboxylate C₁₅H₂₁NO₂•HCl 283.8 50-13-5 Schedule II opioid analgesic
4-(Diphenylmethoxy)piperidine hydrochloride Diphenylmethoxy C₁₈H₂₁NO•HCl 303.8 65214-86-0 Toxicological data lacking

Key Differences :

Diphenylmethoxy substituents (e.g., in 4-(Diphenylmethoxy)piperidine HCl) significantly increase lipophilicity, reducing solubility but enhancing membrane permeability .

Pharmacological Relevance: Meperidine, a clinically used opioid, demonstrates how bulky aromatic groups (e.g., phenyl) at the 4-position enhance binding to opioid receptors . In contrast, the target compound’s methoxymethyl group may favor interactions with non-opioid targets, such as enzymes or ion channels.

Synthetic Utility :

  • Ethyl piperidine-4-carboxylate hydrochloride (CAS 24252-37-7) is a simpler analog frequently employed as a precursor for N-alkylation or amidation reactions . The methoxymethyl variant offers additional sites for functionalization, enabling diversification in drug discovery.

Preparation Methods

Starting Material and Key Intermediates

A common precursor is methyl or ethyl 4-methylene piperidine-1-carboxylate, which undergoes functional group transformations to install the methoxymethyl group and subsequently form the hydrochloride salt.

Alkylation and Substitution Reactions

  • The methoxymethyl substituent is introduced via nucleophilic substitution on the 4-position of the piperidine ring, often starting from a 4-methylene piperidine intermediate.
  • The reaction is usually carried out in alcoholic solvents such as ethanol or methanol, which may also serve as proton sources or facilitate salt formation.

Salt Formation and Purification

  • The free base of Ethyl 4-(methoxymethyl)piperidine-4-carboxylate is converted into its hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride solutions in organic solvents like ethanol, methanol, or ethyl acetate.
  • The salt formation is typically performed at controlled temperatures ranging from 10 °C to 80 °C to optimize yield and purity.
  • The resulting hydrochloride salt precipitates out upon concentration and addition of poor solvents like ethyl acetate, facilitating isolation by filtration.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Range Time Yield (%) Notes
Alkylation of 4-methylene piperidine Methoxymethyl halide or equivalent in ethanol 10–20 °C 1 hour Not specified Reaction mixture stirred to ensure complete substitution at 4-position
Hydrolysis/Acyl Removal Sodium hydroxide in ethanol 80–85 °C 10 hours Not specified Followed by distillation of ethanol under reduced pressure
Salt Formation 30% Hydrogen chloride in ethanol 10–80 °C 1–3 hours ~79% Precipitation induced by concentration and addition of ethyl acetate
Concentration and Isolation Reduced pressure distillation and solvent addition Ambient to 80 °C Variable - Ensures removal of solvents and isolation of pure hydrochloride salt

Data adapted and consolidated from patent WO2018082441A1 and related sources.

Research Findings and Optimization

  • The acyl removal step, critical for obtaining the free amine intermediate, is optimized at 60–130 °C to balance reaction rate and product stability.
  • The choice of solvent for salt formation significantly influences the purity and crystallinity of the hydrochloride salt. Ethanol and ethyl acetate mixtures are preferred.
  • The hydrochloride salt formation is preferably conducted under mild temperatures (10–40 °C) to prevent decomposition or side reactions.
  • NMR spectral data confirm the structural integrity of the synthesized compound, matching expected profiles for Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride.

Summary Table of Key Preparation Steps

Preparation Step Description Key Reagents/Conditions Outcome
Synthesis of 4-methylene piperidine ester Starting material preparation Esterification and ring formation Methyl or ethyl 4-methylene piperidine-1-carboxylate
Methoxymethylation Nucleophilic substitution at 4-position Methoxymethyl halide, ethanol solvent Introduction of methoxymethyl group
Hydrolysis/Acyl Removal Removal of protecting groups NaOH in ethanol, heating Free amine intermediate
Hydrochloride Salt Formation Conversion to stable salt HCl in ethanol or organic solvent, precipitation This compound

Q & A

Q. What are the key structural features and characterization techniques for Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride?

Answer: The compound features a piperidine ring substituted with a methoxymethyl group and an ethyl carboxylate ester, with a hydrochloride salt enhancing solubility. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR identify proton and carbon environments, such as methoxymethyl protons (δ ~3.3 ppm) and ester carbonyl carbons (δ ~170 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Used to confirm purity (>98%) and monitor reaction progress .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H+^+] peaks) and fragmentation patterns .

Q. What synthetic routes are commonly employed to prepare this piperidine derivative?

Answer: Synthesis typically involves:

  • Alkylation of Piperidine Precursors: Reacting ethyl isonipecotate with methoxymethyl halides under basic conditions (e.g., K2_2CO3_3 in DMF) to introduce the methoxymethyl group .
  • Hydrochloride Salt Formation: Sparging HCl gas into the reaction mixture in solvents like isopropyl acetate to precipitate the hydrochloride salt .
  • Purification: Crystallization or column chromatography ensures high purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency for methoxymethylation .
  • Temperature Control: Maintaining 0–5°C during salt formation minimizes side reactions .
  • Reagent Stoichiometry: Stepwise addition of alkylating agents (e.g., 1.1–1.2 equivalents) ensures complete substitution while avoiding over-alkylation .

Q. What analytical methods are critical for assessing the compound’s stability and impurity profile?

Answer:

  • Forced Degradation Studies: Expose the compound to heat, light, and humidity, then analyze degradation products via HPLC-MS to identify labile functional groups (e.g., ester hydrolysis) .
  • X-ray Diffraction (XRD): Confirms crystalline structure and detects polymorphic changes under stress .
  • Karl Fischer Titration: Quantifies water content to assess hygroscopicity, critical for storage stability .

Q. How can researchers investigate the biological activity of this compound, particularly its interactions with enzymes or receptors?

Answer:

  • Enzyme Assays: Screen against target enzymes (e.g., proteases, kinases) using fluorogenic substrates or ADP-Glo™ kits to measure inhibition .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., 3H^3H-labeled antagonists) determine affinity for GPCRs or ion channels .
  • Molecular Docking: Computational models (AutoDock, Schrödinger) predict binding modes of the methoxymethyl and carboxylate groups .

Q. How can contradictions in pharmacological data (e.g., conflicting receptor affinities) be resolved?

Answer:

  • Orthogonal Assays: Validate results using both cell-based (e.g., cAMP accumulation) and biochemical (e.g., SPR) methods .
  • Isotopic Labeling: Synthesize 14C^{14}C- or 3H^3H-labeled analogs to confirm target engagement specificity .
  • Meta-Analysis: Cross-reference data with structurally similar piperidine derivatives (e.g., ethyl 4-fluoropiperidine analogs) to identify structure-activity trends .

Q. What strategies mitigate stability challenges during long-term storage or formulation?

Answer:

  • Lyophilization: Freeze-drying the hydrochloride salt improves shelf life (>5 years at -20°C) .
  • Excipient Screening: Co-formulate with antioxidants (e.g., BHT) or buffers (pH 4–6) to prevent ester hydrolysis .
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 3–6 months to predict degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride
Reactant of Route 2
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.